Welcome to the BenchChem Online Store!
molecular formula C14H14O2 B147301 alpha-Methyl-1-naphthaleneacetic Acid Methyl Ester CAS No. 72221-62-6

alpha-Methyl-1-naphthaleneacetic Acid Methyl Ester

Cat. No. B147301
M. Wt: 214.26 g/mol
InChI Key: XULIAJSFPSQIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04560447

Procedure details

Into the cathode chamber of an electrolytic cell divided with an ion-exchange resin diaphragm was placed a solution of 10 mmols of methyl 1-naphthylacetate, 12 mmols of dimethyl sulfate and 1.0 g of tetraethylammonium tosylate in 30 ml of acetonitrile. The anode chamber was supplied with a solution of 2.0 g of tetraethylammonium tosylate in 10 ml of acetonitrile. Constant current electrolysis was conducted at 0.2 A/cm2 with use of platinum for both the cathode and the anode. After passing 1.5 F of electricity per mol of the methyl 1-naphthylacetate at room temperature, the cathode solution was added to a saturated aqueous solution of ammonium chloride and the mixture was extracted twice with ether. The ether was distilled off and the residue was purified by silica gel column chromatography using hexane-ethyl acetate (10:1), giving methyl 1-naphthyl(α-methyl)acetate in a yield of 92%. The spectral data of the ester were as follows.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
12 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
2 g
Type
catalyst
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:11][C:12]([O:14][CH3:15])=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.S(OC)(O[CH3:20])(=O)=O.[Cl-].[NH4+]>S(C1C=CC(C)=CC=1)([O-])(=O)=O.C([N+](CC)(CC)CC)C.C(#N)C.[Pt]>[C:1]1([CH:11]([CH3:20])[C:12]([O:14][CH3:15])=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)CC(=O)OC
Step Two
Name
Quantity
12 mmol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)CC(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
1 g
Type
catalyst
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1.C(C)[N+](CC)(CC)CC
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Seven
Name
Quantity
2 g
Type
catalyst
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1.C(C)[N+](CC)(CC)CC
Step Eight
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Nine
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with ether
DISTILLATION
Type
DISTILLATION
Details
The ether was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C(C(=O)OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.